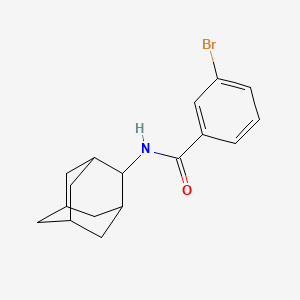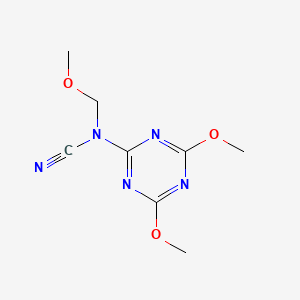![molecular formula C15H17ClFNO B5759682 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine, also known as CP-55940, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications. The compound was first synthesized in the 1980s and has since been studied extensively for its pharmacological properties.
Wirkmechanismus
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules involved in a variety of physiological processes. Specifically, the compound acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, which are found throughout the body and are involved in the regulation of pain, inflammation, and other processes.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-tumor effects. The compound has been shown to reduce pain in a variety of animal models, including models of neuropathic pain and inflammatory pain. Additionally, this compound has been shown to reduce inflammation in a variety of tissues, including the brain, lungs, and intestines. Finally, the compound has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and glioma cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has a number of advantages and limitations for use in lab experiments. One advantage is that the compound has potent and well-characterized pharmacological effects, which make it a useful tool for studying the endocannabinoid system. Additionally, this compound has a relatively long half-life, which makes it useful for studying the effects of chronic cannabinoid exposure. However, one limitation of this compound is that it is a synthetic compound, which may limit its relevance to natural cannabinoid compounds found in the human body.
Zukünftige Richtungen
There are a number of future directions for research on 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine. One area of interest is the potential use of the compound in the treatment of chronic pain, particularly neuropathic pain. Additionally, further research is needed to fully understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, there is interest in exploring the anti-tumor effects of this compound and its potential use in cancer treatment.
Synthesemethoden
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine is synthesized through a series of chemical reactions starting with the compound 2-chloro-6-fluorobenzaldehyde. The aldehyde is then reacted with the compound 4-methylpiperidine to form the intermediate 1-(2-chloro-6-fluorophenyl)-4-methylpiperidin-4-ol. This intermediate is then reacted with acryloyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, neuroprotection, and cancer treatment. Studies have shown that the compound has potent analgesic properties, making it a promising candidate for the treatment of chronic pain. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, the compound has shown promise as a potential cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c1-11-7-9-18(10-8-11)15(19)6-5-12-13(16)3-2-4-14(12)17/h2-6,11H,7-10H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSPANMANSWUJU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759613.png)
![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5759625.png)
![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)

![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5759668.png)
![8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)

